molecular formula C23H29BrN2O3 B5363190 (2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide

Cat. No.: B5363190
M. Wt: 461.4 g/mol
InChI Key: CVMIMXYHFRKBIC-OKOHOLKASA-N
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Description

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an isoquinoline moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.BrH/c1-23(2)14-17-8-6-7-9-18(17)19(25(23)3)13-22(26)24-15-16-10-11-20(27-4)21(12-16)28-5;/h6-13H,14-15H2,1-5H3,(H,24,26);1H/b19-13-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMIMXYHFRKBIC-OKOHOLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NCC3=CC(=C(C=C3)OC)OC)N1C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)NCC3=CC(=C(C=C3)OC)OC)/N1C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with 2,3,3-trimethyl-4H-isoquinoline-1-carbaldehyde under specific conditions to form the intermediate. This intermediate undergoes further reactions, including condensation and acylation, to yield the final product. The hydrobromide salt is formed by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivative with chlorine substitutions.

    2,2’-Bipyridyl: Symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness

(2Z)-N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,3-trimethyl-4H-isoquinolin-1-ylidene)acetamide;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and an isoquinoline moiety sets it apart from other compounds, making it a valuable subject for research and application.

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